

Physicochemical Characterization of Fluorinated Butenolides: A Technical Guide

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Compound of Interest

Compound Name: *(Z)*-5-(fluoromethylene)-4-phenylfuran-2(5H)-one

CAS No.: 1212059-19-2

Cat. No.: B1148920

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Executive Summary

Fluorinated butenolides (furan-2(5H)-ones) represent a privileged scaffold in medicinal chemistry, bridging the gap between natural product complexity and synthetic utility. The strategic introduction of fluorine into the butenolide core—whether at the

,

, or

positions—profoundly alters the physicochemical landscape of the molecule. It modulates lipophilicity (

), enhances metabolic stability against oxidative clearance, and alters the electrophilicity of the lactone carbonyl.

This guide moves beyond standard characterization. It provides a rigorous, self-validating framework for profiling these compounds, focusing on the unique interplay between the high electronegativity of fluorine and the inherent reactivity of the unsaturated lactone ring.

Part 1: Structural Dynamics & Electronic Profiling

The characterization of fluorinated butenolides requires a multi-modal approach. Standard

NMR is often insufficient due to the lack of protons on fully substituted cores.

Nuclear Magnetic Resonance (NMR)

NMR is the primary diagnostic tool. Unlike protons, the fluorine nucleus is highly sensitive to its local electronic environment, providing a wide chemical shift dispersion.[1]

- Chemical Shift Mapping:
 - -Fluoro butenolides: Typically resonate between -110 and -130 ppm. The signal is deshielded due to the proximity to the carbonyl oxygen.
 - -Fluoro butenolides: Resonate upfield, often between -90 and -110 ppm.
 - -Trifluoromethyl groups: Characteristic singlets (or doublets if -coupled) around -60 to -80 ppm.
- Coupling Constants ($J_{\text{C-F}}$):
 - Geminal (J_{gem}): 45–60 Hz (Diagnostic for mono-fluorinated -positions).
 - Vicinal (J_{vic}): 10–25 Hz (Stereochemistry dependent).

X-Ray Crystallography & Solid-State Dynamics

For fluorinated butenolides, X-ray crystallography is not just for structure confirmation; it is essential for mapping C-F...H and C-F...C=O (dipole-dipole) interactions.

- Key Metric: The C-F bond length in vinylic positions (approx. 1.35 Å) vs. aliphatic positions (approx. 1.38 Å). Shortening indicates

hybridization and resonance donation into the ring system.

- Solid-State Packing: Fluorine often dictates crystal packing via weak interactions, which directly correlates to thermodynamic solubility.

Part 2: Thermodynamic & Kinetic Stability

The most critical liability of butenolides is the hydrolysis of the lactone ring to the corresponding hydroxy-acid (or enol). Fluorination can exacerbate or mitigate this depending on position.[2]

Hydrolytic Stability Profiling

The electron-withdrawing nature of fluorine at the

or

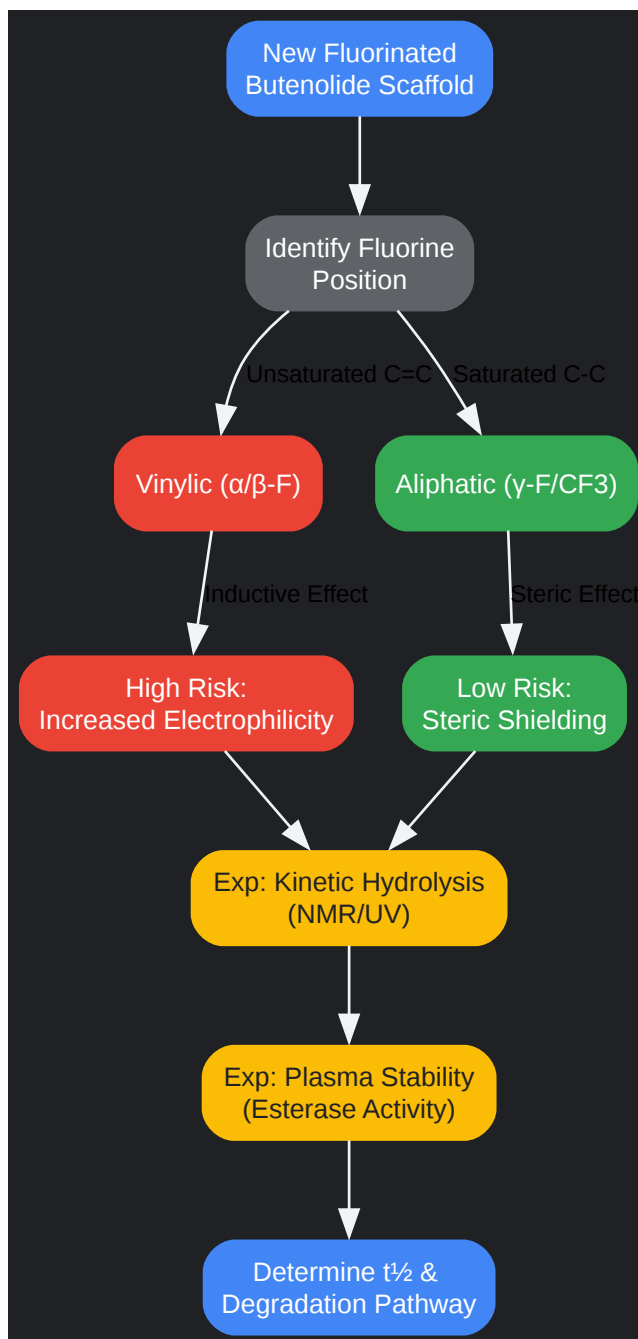
position increases the electrophilicity of the carbonyl carbon (

), potentially accelerating hydrolysis under physiological conditions (pH 7.4).

- The "Fluorine Effect" on Reactivity:
 - -F substitution: Inductively withdraws electron density from the double bond, making the carbonyl more susceptible to nucleophilic attack by water/hydroxide.
 - -substitution: Steric bulk (e.g.,) can shield the carbonyl, increasing stability despite electronic withdrawal.

Visualization: Stability Assessment Logic

The following diagram outlines the decision matrix for assessing the stability of a new fluorinated butenolide scaffold.



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Figure 1: Decision matrix for evaluating hydrolytic risks based on fluorination topology.

Part 3: ADME-Relevant Physicochemical Metrics

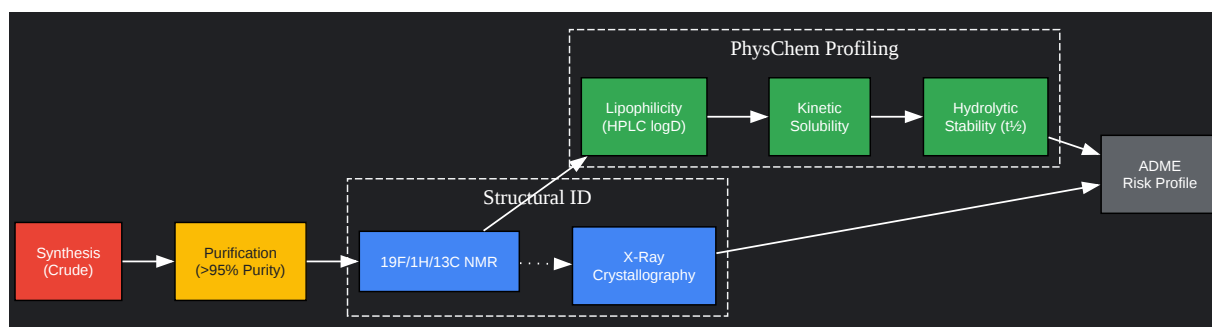
Lipophilicity (vs.)

Fluorination is often cited as a tool to increase lipophilicity ("fluorine is the new methyl"). However, in butenolides, the introduction of polar C-F bonds can sometimes lead to anomalous behavior due to the "polar hydrophobicity" effect.

- Measurement Standard: Do not rely solely on calculated
 - . The unique electronic distribution of the butenolide ring often confounds standard algorithms.
- Protocol: Chromatographic Hydrophobicity Index (CHI) via HPLC is preferred over shake-flask methods for these scaffolds due to potential hydrolysis in long-duration aqueous phases.

Visualization: Integrated Characterization Workflow

This workflow ensures no critical property is overlooked during the development cycle.



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Figure 2: Integrated workflow from synthesis to ADME risk profiling.

Part 4: Experimental Protocols

Protocol A: Determination of Hydrolytic Stability via NMR

Rationale: UV-Vis can be non-specific if degradation products have similar chromophores.

NMR offers distinct signals for the lactone (ring-closed) vs. the hydroxy-carboxylate (ring-open).

Materials:

- Phosphate Buffer (PBS), pH 7.4 (deuterated water, , optional but preferred for lock).

- Internal Standard:

-Trifluorotoluene (inert).

- Solvent:

(for stock solution).

Step-by-Step:

- Stock Prep: Dissolve 5 mg of fluorinated butenolide in 50

.

- Initiation: Add stock to 450

of PBS (

) in an NMR tube. Time

.

- Acquisition: Acquire

NMR spectra at intervals (0, 15, 30, 60, 120, 240 min) at 37°C.

- Quantification: Integrate the shift of the parent butenolide (

) against the internal standard (

) and any new peaks appearing (hydrolysis product).

- Calculation: Plot

vs. time. The slope

gives the half-life:

.

Protocol B: Chromatographic Hydrophobicity Index (CHI logD)

Rationale: Faster and more reproducible than Shake-Flask for unstable lactones.

System:

- Column: C18 Reverse Phase (rapid resolution).
- Mobile Phase A: 50 mM Ammonium Acetate pH 7.4.
- Mobile Phase B: Acetonitrile.

Step-by-Step:

- Calibration: Run a set of 5 standards with known values (e.g., Theophylline, Toluene, Triphenylene) to create a calibration curve of Retention Time () vs.) vs.
.
- Run Sample: Inject 10 of 100 sample. Run a fast gradient (0-100% B in 5 min).
- Validation: Ensure the UV spectrum of the peak matches the parent compound (diode array detection) to confirm no on-column hydrolysis occurred.

- Calculation: Interpolate the sample's

on the calibration curve to derive

.

Part 5: Data Summary Table

Property	Method	Typical Range (Fluorinated Butenolides)	Significance
Shift ()	NMR	-90 to -130 ppm	Diagnostic of position; indicates electronic withdrawal from ring.
Shift ()	NMR	-60 to -80 ppm ()	Indicates steric bulk; diagnostic for stereochemistry.
C-F Bond Length	X-Ray	1.33 – 1.36 Å (Vinylic)	Shorter bond = stronger resonance interaction; higher stability.
Hydrolytic	Kinetic NMR	10 min – >24 hrs	Critical "Go/No-Go" metric for drug development.
Lipophilicity ()	HPLC (CHI)	1.5 – 4.5	Predicts membrane permeability and metabolic clearance.

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